molecular formula C17H26N6O B15100751 N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B15100751
M. Wt: 330.4 g/mol
InChI Key: SQZYLBWNRMDFNN-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide: is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine core. Subsequent functionalization of this core with piperidine and carboxamide groups is achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the triazolopyridazine core are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, it is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases.

Industry: In the industrial sector, it is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
  • This compound

Uniqueness: This compound is unique due to its specific triazolopyridazine core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H26N6O

Molecular Weight

330.4 g/mol

IUPAC Name

N-propan-2-yl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H26N6O/c1-11(2)16-20-19-14-5-6-15(21-23(14)16)22-9-7-13(8-10-22)17(24)18-12(3)4/h5-6,11-13H,7-10H2,1-4H3,(H,18,24)

InChI Key

SQZYLBWNRMDFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC(C)C

Origin of Product

United States

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